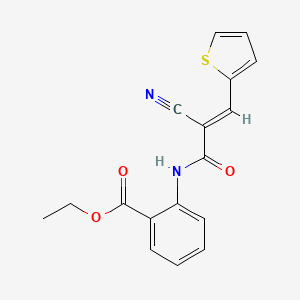

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate

Description

Properties

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-2-22-17(21)14-7-3-4-8-15(14)19-16(20)12(11-18)10-13-6-5-9-23-13/h3-10H,2H2,1H3,(H,19,20)/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCORYAOLLSZLY-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=CS2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate typically involves multi-step organic reactions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can also be used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The acrylamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted acrylamido derivatives.

Scientific Research Applications

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The acrylamido group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Thiophene vs. Phenyl Derivatives

- Thiophene-containing analogs: The thiophene moiety in the target compound contrasts with phenyl-substituted analogs (e.g., ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates). Thiophene’s electron-rich sulfur atom may enhance π-π stacking interactions and alter redox behavior compared to phenyl groups. For example, ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate () has a melting point of 79–82°C and a density of 1.247 g/cm³, whereas phenyl analogs like compound 3d (4-hydroxyphenyl substitution) exhibit higher melting points (298–300°C), likely due to stronger hydrogen bonding from phenolic groups .

- Phenolic vs. Methoxy Substitutions: In phenyl analogs, phenolic hydroxyl groups (e.g., 3d, 3f) significantly enhance antioxidant activity (70.2–83.1% inhibition in DPPH assays) compared to methoxy-substituted derivatives. For instance, compound 3f (4-hydroxy-3,5-dimethoxyphenyl) showed the highest activity due to steric hindrance and radical stabilization, whereas methoxy groups reduced efficacy .

Heterocyclic Variations

Furan vs. Thiophene :

A furan-based analog, (E)-ethyl 2-(2-(2-((Z)-2-(arylamido)-3-(furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetate (), demonstrates how oxygen in furan versus sulfur in thiophene affects electronic properties. Thiophene’s lower electronegativity may increase lipophilicity and membrane permeability.

Physicochemical Properties

Thiophene derivatives generally exhibit lower melting points than phenolic analogs, likely due to reduced hydrogen-bonding capacity .

Antioxidant Activity

- Phenolic analogs: Compound 3f (4-hydroxy-3,5-dimethoxyphenyl) showed 83.1% inhibition in DPPH assays, comparable to diclofenac (85.0%) .

- Thiophene-based compounds: While direct data are lacking, the electron-rich thiophene may scavenge radicals via conjugation with the cyano group, though efficacy is likely lower than phenolic derivatives .

Anti-inflammatory Activity

- Phenyl analogs (e.g., 3d ) reduced carrageenan-induced paw edema by 70.2–83.1%, suggesting that the target compound’s thiophene ring might modulate COX-2 or NF-κB pathways differently .

Biological Activity

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate is a synthetic compound with significant potential in medicinal chemistry and materials science. This compound exhibits a unique structural framework that includes an ethyl ester, a cyano group, and a thiophene ring. Its biological activity is influenced by these structural components, which allow it to interact with various biological targets.

Structural Characteristics

The molecular structure of (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate can be summarized as follows:

| Component | Description |

|---|---|

| Ethyl Ester | Provides lipophilicity and solubility |

| Cyano Group | Enhances reactivity and potential biological interactions |

| Thiophene Ring | Contributes to electronic properties and biological activity |

These features make the compound a candidate for various applications in drug design and development.

Antimicrobial Properties

Research indicates that compounds with similar structures to (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate often exhibit antimicrobial activity. For instance, derivatives containing thiophene rings have shown significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The presence of the cyano group is believed to enhance these effects by increasing the compound's ability to penetrate bacterial membranes and interact with cellular components .

Antioxidant Activity

In studies involving related acrylamide derivatives, compounds with similar structural motifs demonstrated notable antioxidant properties. These activities are often attributed to the ability of the thiophene ring to scavenge free radicals, which can lead to cellular damage.

Case Studies and Research Findings

- Antibacterial Activity : A study on ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives revealed that certain substitutions on the phenyl ring significantly enhanced antibacterial activity against Bacillus subtilis and E. coli. The most effective derivatives contained hydroxyl or dimethylamino groups .

- Antioxidant Properties : Another series of compounds related to (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate were tested for antioxidant activity. The results indicated that compounds with hydroxy substituents exhibited superior antioxidant capabilities at concentrations around 100 µM.

The mechanisms through which (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate exerts its biological effects are still under investigation. However, preliminary studies suggest:

- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced bacterial growth or cancer cell proliferation.

- Cellular Interaction : The interaction with proteins or nucleic acids could disrupt normal cellular functions, contributing to its therapeutic effects.

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate?

The compound can be synthesized via Knoevenagel condensation , a method validated for analogous acrylamido-thiophene derivatives. A typical protocol involves reacting ethyl 2-cyanoacetamido benzoate with thiophene-2-carbaldehyde in toluene, using catalytic piperidine and acetic acid under reflux (5–6 hours). The reaction is monitored via TLC, and the product is purified via recrystallization (e.g., ethanol), yielding 72–94% .

- Key parameters :

- Solvent: Toluene

- Catalysts: Piperidine (0.35 mL) + acetic acid (1.3 mL)

- Temperature: Reflux (~110°C)

- Purification: Recrystallization in ethanol

Q. How can the structure of this compound be confirmed post-synthesis?

Structural confirmation requires multi-spectral analysis:

- IR spectroscopy : Peaks for C≡N (~2213 cm⁻¹), ester C=O (~1664 cm⁻¹), and amide C=O (~1590 cm⁻¹) .

- ¹H NMR : Key signals include ethyl ester protons (δ 1.33–1.43 ppm, triplet; δ 4.33–4.48 ppm, quartet), thiophene protons (δ 7.31–7.92 ppm), and acrylamido NH (δ 11.87–12.27 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 391 [M+Na]⁺ for analogous compounds) .

Q. What in vitro assays are suitable for preliminary antioxidant evaluation?

Standard assays include:

- DPPH radical scavenging : Measures reduction of 1,1-diphenyl-2-picrylhydrazyl at 517 nm .

- Nitric oxide scavenging : Quantifies inhibition of nitrite formation .

- Ferric ion-induced lipid peroxidation : Uses rat brain homogenate to assess thiobarbituric acid-reactive substances (TBARS) formation .

- Typical concentration : 100 μM, with activity compared to ascorbic acid or Trolox .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical uncertainties in this compound?

The SHELX program suite (e.g., SHELXL) is recommended for refining crystal structures. This involves:

- Data collection: High-resolution diffraction (Mo/Kα radiation).

- Structure solution: Direct methods (SHELXT) or Patterson techniques.

- Refinement: Full-matrix least-squares against F² with anisotropic displacement parameters .

- Critical considerations : Twinning or disorder in the thiophene/acrylamido moieties may require constraints.

Q. What structure-activity relationships (SARs) are critical for optimizing bioactivity?

Q. How can conflicting data on substituent effects be reconciled?

Discrepancies often arise from:

- Assay variability : Normalize results using internal standards (e.g., diclofenac for anti-inflammatory studies) .

- Solvent polarity : Polar solvents (e.g., DMSO) may stabilize reactive intermediates, altering activity trends .

- Statistical analysis : Apply ANOVA or Tukey’s test to confirm significance (p < 0.05) across replicates .

Q. What mechanistic insights explain this compound’s anti-inflammatory activity?

Proposed mechanisms include:

- COX-2 inhibition : Structural analogs (e.g., diclofenac derivatives) inhibit cyclooxygenase-2, reducing prostaglandin synthesis .

- NF-κB pathway modulation : Thiophene acrylamides suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

- In vivo validation : Carrageenan-induced paw edema models show dose-dependent reduction in edema volume (e.g., 83.1% inhibition at 50 mg/kg) .

Methodological Best Practices

- Synthesis optimization : Replace toluene with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .

- Crystallography troubleshooting : For poor diffraction, try crystal soaking in perfluorinated oils or using synchrotron radiation .

- Biological assays : Pre-incubate compounds with liver microsomes to assess metabolic stability before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.